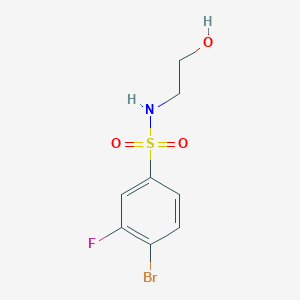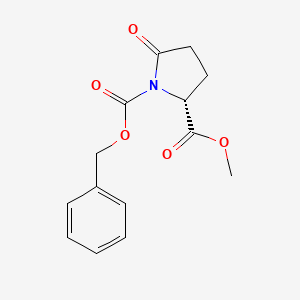
4-Brom-3-fluor-N-(2-Hydroxyethyl)benzol-1-sulfonamid
Übersicht
Beschreibung
4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C8H9BrFNO3S and its molecular weight is 298.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese neuer Verbindungen
Diese Verbindung kann als Ausgangsmaterial für die Synthese neuer Verbindungen verwendet werden. Zum Beispiel kann sie zur Synthese von Sulfonamid-Schiff-Base-Derivaten verwendet werden .
Antimikrobielle Anwendungen
Sulfonamid-Schiff-Base-Verbindungen, die aus dieser Verbindung synthetisiert werden können, haben vielversprechende antimikrobielle Eigenschaften gezeigt. Sie wurden auf antibakterielle, antifungale und antimalaria-Aktivität getestet .
Anwendungen in Flüssigkristallen
Einige aus dieser Verbindung synthetisierte Sulfonamid-Schiff-Base-Verbindungen haben flüssigkristalline Eigenschaften gezeigt . Damit sind sie potenziell nützlich im Bereich der Display-Technologie.
Synthese von entzündungshemmenden Wirkstoffen
4-Brom-1-fluor-2-nitrobenzol, eine dem vorliegenden Stoff ähnliche Verbindung, wurde zur Synthese von entzündungshemmenden Wirkstoffen verwendet . Es ist möglich, dass 4-Brom-3-fluor-N-(2-Hydroxyethyl)benzol-1-sulfonamid ähnliche Anwendungen haben könnte.
Synthese von fluorierten Pyridinen
Fluorierte Pyridine sind in verschiedenen biologischen Anwendungen und bei der Suche nach neuen landwirtschaftlichen Produkten wichtig. Das Vorhandensein eines Fluoratoms in dieser Verbindung könnte sie potenziell für die Synthese von fluorierten Pyridinen nützlich machen .
Potenzielle Verwendung in der Krebsradiotherapie
Die Synthese von F 18-substituierten Pyridinen für die lokale Radiotherapie von Krebs wurde in der Literatur erwähnt . Aufgrund des Vorhandenseins eines Fluoratoms in dieser Verbindung könnte sie potenziell zur Synthese solcher Pyridine verwendet werden.
Wirkmechanismus
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, specifically the dihydropteroate synthase enzyme involved in the synthesis of folic acid .
Mode of Action
It’s known that sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the bacterial synthesis of folic acid . By inhibiting this enzyme, sulfonamides prevent the production of dihydrofolic acid, a precursor of tetrahydrofolic acid, which is essential for the synthesis of purines and DNA in bacteria .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide are likely related to the inhibition of folic acid synthesis in bacteria, leading to a decrease in the production of necessary components for DNA and RNA synthesis . This results in the inability of the bacteria to proliferate.
Pharmacokinetics
Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed throughout body fluids and tissues, metabolized in the liver, and excreted in the urine .
Result of Action
The result of the action of 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide is likely the inhibition of bacterial growth due to the disruption of folic acid synthesis, an essential component for bacterial DNA and RNA synthesis .
Action Environment
The action of 4-Bromo-3-fluoro-N-(2-hydroxyethyl)benzene-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. These factors can include the pH level of the environment, the presence of other drugs, and the specific characteristics of the bacterial strain, such as resistance mechanisms .
Eigenschaften
IUPAC Name |
4-bromo-3-fluoro-N-(2-hydroxyethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO3S/c9-7-2-1-6(5-8(7)10)15(13,14)11-3-4-12/h1-2,5,11-12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCYWSFAKWNXBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCCO)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl}carbamate](/img/structure/B1448495.png)
amine](/img/structure/B1448497.png)





![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride](/img/structure/B1448504.png)




